8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate
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Overview
Description
8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate is a biochemical compound used primarily in proteomics research. It is a derivative of adenosine cyclic monophosphate, modified with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) group. This compound is known for its unique properties and applications in various scientific fields .
Scientific Research Applications
8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a probe in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in studies of cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug delivery agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
Biochemical Pathways
The affected pathways include:
- Gene Expression : cAMP activates the cAMP-activated global transcriptional regulator CRP in bacteria (such as Escherichia coli), influencing gene expression .
- Ion Channels : cAMP modulates potassium/sodium hyperpolarization-activated cyclic nucleotide-gated channels (HCN2) in humans .
- Metabolism : cAMP influences adenylate cyclase activity, which affects cyclic nucleotide levels and downstream signaling .
Action Environment
Environmental factors can influence the compound’s stability, efficacy, and action. Unfortunately, specific details regarding environmental effects remain undisclosed.
Biochemical Analysis
Biochemical Properties
8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate shows partially selective agonist activity with Type I cAMP-dependent protein kinase isozyme . This suggests that it interacts with this enzyme, potentially influencing its activity.
Cellular Effects
The specific cellular effects of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate are not well-documented in the literature. As a cyclic AMP analog, it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate is not fully understood. As a cyclic AMP analog, it may bind to and activate protein kinase I, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate involves multiple steps, starting with the modification of adenosine. The TEMPO group is introduced through a series of chemical reactions, including nucleophilic substitution and oxidation. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: The TEMPO group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the TEMPO group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
8-(6-Aminohexyl)aminoadenosine 3’,5’-cyclic monophosphate: Another derivative of cyclic adenosine monophosphate with a different substituent group.
N6-Methyl-2-deoxyadenosine: A methylated derivative of adenosine with distinct properties and applications.
Adenosine-2’,3’-cyclic Monophosphate Sodium Salt: A cyclic monophosphate derivative with different functional groups
Uniqueness
8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate is unique due to the presence of the TEMPO group, which imparts distinct redox properties and enhances its stability. This makes it particularly valuable in studies involving oxidative stress and redox biology. Additionally, its ability to mimic cyclic adenosine monophosphate allows it to modulate various cellular signaling pathways, making it a versatile tool in scientific research .
Properties
IUPAC Name |
(4aR,6R)-6-[6-amino-8-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N7O7P/c1-18(2)5-9(6-19(3,4)26(18)28)23-17-24-11-14(20)21-8-22-15(11)25(17)16-12(27)13-10(32-16)7-31-34(29,30)33-13/h8-10,12-13,16,27-28H,5-7H2,1-4H3,(H,23,24)(H,29,30)(H2,20,21,22)/t10-,12?,13?,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDBKLATJLPRPA-VHBSBENZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2[C@H]4C(C5[C@H](O4)COP(=O)(O5)O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N7O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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